molecular formula C8H15N3 B3317846 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine CAS No. 97893-09-9

3,5-dimethyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B3317846
CAS No.: 97893-09-9
M. Wt: 153.22 g/mol
InChI Key: XUIRYBSONPAXHG-UHFFFAOYSA-N
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Description

Fundamental Significance of the Pyrazole (B372694) Heterocyclic Core in Organic and Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. cnreagent.commdpi.com This structural motif is not commonly found in nature, which is likely due to the biological difficulty of forming the N-N bond. mdpi.com However, its synthetic accessibility has made it a popular scaffold in the development of a wide array of functional molecules. globalresearchonline.net The German chemist Ludwig Knorr first coined the term "pyrazole" in 1883. globalresearchonline.net

The arrangement of atoms in the pyrazole ring endows it with unique chemical properties. It is an aromatic system with six delocalized π-electrons, which contributes to its stability. globalresearchonline.net The presence of two nitrogen atoms allows for diverse substitution patterns and the formation of various derivatives with distinct electronic and steric properties. These characteristics make pyrazoles valuable building blocks in organic synthesis and key components in many compounds with important applications in materials science and agrochemicals. globalresearchonline.net

From a medicinal chemistry perspective, the pyrazole core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial properties. mdpi.comglobalresearchonline.net

Overview of Aminopyrazole Derivatives in Contemporary Chemical and Biological Research

Aminopyrazoles, which feature one or more amino groups attached to the pyrazole ring, are a particularly important class of pyrazole derivatives. The position of the amino group on the pyrazole ring (positions 3, 4, or 5) significantly influences the compound's chemical reactivity and biological activity. mdpi.com These compounds are highly versatile and serve as crucial intermediates in the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines.

In contemporary research, aminopyrazoles are extensively investigated for their therapeutic potential. For instance, various aminopyrazole derivatives have been explored as inhibitors of protein kinases, which are key targets in cancer therapy. mdpi.com The amino group can act as a key hydrogen bond donor, facilitating strong interactions with the active sites of enzymes. This has led to the development of aminopyrazole-based compounds with potent anti-inflammatory, anticancer, and anti-infective properties. mdpi.com

Specific Focus on 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine within the Landscape of Substituted Pyrazoles

Within the diverse family of aminopyrazoles lies this compound. This compound is characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, a propyl group at the N1 position, and an amino group at position 4. While not as extensively studied as some other pyrazole derivatives, its structure suggests potential for interesting chemical and biological properties. The presence of the N-propyl group and the specific arrangement of the methyl and amino substituents can influence its solubility, lipophilicity, and interaction with biological targets. The CAS number for this compound is 97893-09-9. bldpharm.combldpharm.com

Chemical Properties and Synthesis

Based on general principles of pyrazole chemistry, a plausible synthetic route for this compound would involve a multi-step process. The initial step would likely be the synthesis of the 3,5-dimethyl-1-propyl-1H-pyrazole core. This can be achieved through the condensation of a 1,3-dicarbonyl compound, such as acetylacetone (B45752), with propylhydrazine.

Following the formation of the pyrazole ring, the introduction of the amino group at the 4-position is typically accomplished through a two-step sequence: nitration followed by reduction. The pyrazole ring would first be nitrated at the 4-position using a suitable nitrating agent. The resulting 4-nitro-3,5-dimethyl-1-propyl-1H-pyrazole can then be reduced to the corresponding 4-amino derivative. A common method for this reduction is catalytic hydrogenation using a palladium catalyst or reduction with hydrazine (B178648) hydrate (B1144303). researchgate.netscispace.com

The table below outlines the general physical and chemical properties of this compound.

PropertyValue
Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS Number 97893-09-9
Appearance Likely a solid or oil at room temperature
Solubility Expected to have some solubility in organic solvents

Note: Some properties are estimated based on general chemical principles and data for similar compounds.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not widely available in the public domain, we can predict the expected signals in its NMR and IR spectra based on its structure.

1H NMR:

A triplet and two multiplets corresponding to the protons of the N-propyl group.

Two singlets for the two methyl groups at positions 3 and 5.

A broad singlet for the amino group protons.

13C NMR:

Signals for the carbon atoms of the pyrazole ring.

Signals for the two methyl carbons.

Signals for the three carbons of the propyl group.

IR Spectroscopy:

N-H stretching vibrations for the primary amine in the range of 3300-3500 cm-1.

C-H stretching vibrations for the alkyl groups around 2850-3000 cm-1.

C=N and C=C stretching vibrations characteristic of the pyrazole ring in the fingerprint region.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the amino group and the pyrazole ring. The amino group can act as a nucleophile, allowing for reactions such as acylation, alkylation, and the formation of Schiff bases. These reactions can be used to synthesize a variety of derivatives with potentially new biological activities.

The pyrazole ring itself can undergo electrophilic aromatic substitution, although the electron-donating amino group at the 4-position can influence the regioselectivity of such reactions.

Given the broad spectrum of biological activities associated with aminopyrazoles, this compound and its derivatives are of interest for further investigation in medicinal chemistry. The specific substitution pattern of this compound could lead to novel interactions with biological targets, making it a candidate for screening in various drug discovery programs. For example, related aminopyrazole structures have been investigated as kinase inhibitors. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1-propylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIRYBSONPAXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dimethyl 1 Propyl 1h Pyrazol 4 Amine and Analogous Structures

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is the foundational step in the synthesis of the target compound. Various methods have been developed, with cyclocondensation and multicomponent reactions being among the most prevalent and versatile.

Cyclocondensation Reactions Involving Hydrazines and 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, a classic and widely used method, involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. wikipedia.org This reaction is a straightforward and efficient way to form the pyrazole ring. For the synthesis of a 3,5-dimethylpyrazole (B48361) core, acetylacetone (B45752) is the ideal 1,3-dicarbonyl starting material. The reaction with hydrazine hydrate (B1144303) proceeds to form 3,5-dimethylpyrazole. wikipedia.org

The reaction mechanism typically involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The conditions for this reaction can be varied, with some procedures utilizing an acid catalyst, such as glacial acetic acid, in a suitable solvent like ethanol (B145695) or even water. bldpharm.com The use of hydrazine sulfate (B86663) in an aqueous alkaline solution is another common approach.

A general representation of the Knorr pyrazole synthesis for 3,5-dimethylpyrazole is shown below:

CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃C)₂CHN₂H + 2H₂O wikipedia.org

This method is highly effective for producing symmetrically substituted pyrazoles like 3,5-dimethylpyrazole. However, when using a substituted hydrazine, such as propylhydrazine, the regioselectivity of the reaction can become an issue, potentially leading to a mixture of N1- and N2-alkylated isomers.

Multicomponent Reaction Protocols for Pyrazole Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient alternative for the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. These reactions are highly atom-economical and can generate a diverse range of products.

One such approach involves the one-pot reaction of a primary amine, a 1,3-dicarbonyl compound, and an electrophilic amination reagent. thieme-connect.comnih.govthieme-connect.comacs.org This method allows for the direct synthesis of N-substituted pyrazoles. For instance, a primary amine like propylamine (B44156) could be used as the precursor for the N1-propyl group. The key to the success of this reaction is often the simultaneous addition of all reagents before heating. thieme-connect.com This strategy avoids the need to pre-synthesize and isolate the corresponding hydrazine, which can be unstable or toxic.

Another MCR strategy for synthesizing 1,3,5-trisubstituted pyrazoles involves the use of phenyl hydrazines, nitroolefins, and benzaldehydes in a regioselective enzyme-catalyzed system. rsc.org While this specific example leads to phenyl-substituted pyrazoles, the principle demonstrates the potential of MCRs to achieve high regioselectivity in the construction of the pyrazole core.

The general advantage of MCRs lies in their operational simplicity and the ability to introduce multiple points of diversity in a single synthetic operation, making them highly valuable for creating libraries of substituted pyrazoles for screening purposes.

Regioselective Introduction of the N1-Propyl Substituent

A critical step in the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine is the regioselective introduction of the propyl group at the N1 position of the pyrazole ring. This can be achieved through direct alkylation of a pre-formed pyrazole or by incorporating the propyl group during the initial ring formation.

N-Alkylation Approaches Utilizing Propylating Agents

The direct N-alkylation of 3,5-dimethylpyrazole with a propylating agent, such as propyl bromide or propyl iodide, is a common strategy. However, the presence of two reactive nitrogen atoms in the pyrazole ring can lead to a mixture of N1- and N2-propylated isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the steric hindrance around the nitrogen atoms.

Recent advances have focused on achieving high regioselectivity. For example, a catalyst-free Michael reaction has been developed for the N1-alkylation of pyrazoles with excellent regioselectivity. acs.orgnih.gov This method can be applied to a range of pyrazoles bearing various functional groups.

Furthermore, enzymatic approaches have shown remarkable success in the selective N-alkylation of pyrazoles. An engineered enzyme system has been reported to catalyze the methylation, ethylation, and propylation of pyrazoles with unprecedented regioselectivity (>99%) using simple haloalkanes as alkylating agents. thieme-connect.com

One-Pot Synthetic Sequences Incorporating the Propyl Moiety

One-pot syntheses that directly incorporate the propyl group from a primary amine offer an elegant and efficient route to N1-propylated pyrazoles. As mentioned in section 2.1.2, a multicomponent reaction of propylamine, acetylacetone, and an electrophilic amination reagent can directly yield 1-propyl-3,5-dimethylpyrazole. nih.govthieme-connect.comacs.orgnih.gov This approach is advantageous as it circumvents the need for separate alkylation steps and the potential for isomeric mixtures.

The reaction conditions for such one-pot procedures are crucial for achieving good yields and selectivity. The choice of solvent, temperature, and the rate of addition of reagents can significantly impact the outcome of the reaction.

Strategic Incorporation of Methyl Substituents at C3 and C5 Positions

The presence of methyl groups at the C3 and C5 positions of the pyrazole ring in the target molecule is most conveniently achieved by using acetylacetone (2,4-pentanedione) as the 1,3-dicarbonyl starting material in the pyrazole synthesis. wikipedia.org The symmetrical nature of acetylacetone ensures that the resulting pyrazole, when reacted with an unsubstituted or symmetrically substituted hydrazine, will have identical substituents at the C3 and C5 positions.

The condensation of acetylacetone with hydrazine or its derivatives is a robust and high-yielding reaction, making it the most common and practical method for introducing the 3,5-dimethyl substitution pattern. wikipedia.orgmdpi.comresearchgate.net This strategy is fundamental to the synthesis of not only the target compound but also a wide array of other 3,5-dimethylpyrazole-based ligands and pharmaceuticals. atamanchemicals.com

Introduction of the 4-Amino Group

The final step in the synthesis of this compound is the introduction of the amino group at the C4 position. A common method to achieve this is through the nitration of the pyrazole ring followed by the reduction of the nitro group.

The nitration of 1-substituted 3,5-dimethylpyrazoles can be achieved using various nitrating agents. The resulting 4-nitro-1-propyl-3,5-dimethylpyrazole can then be reduced to the corresponding 4-amino derivative. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride or catalytic hydrogenation.

An alternative approach involves the synthesis of a 4-azo-substituted pyrazole, which can then be reduced to the 4-aminopyrazole. For example, a method for the synthesis of 4-amino-3,5-dimethylpyrazoles involves the reduction of a 4-(4-ethoxycarbonylphenylazo) derivative with hydrazine hydrate. researchgate.net This method has been reported to provide high yields.

The direct amination of the C4 position of the pyrazole ring is a less common but potential route. Research into direct C-H amination reactions is an active area of organic synthesis and could offer a more direct pathway to the target molecule in the future.

Below is a table summarizing the key synthetic steps and the reagents involved:

Synthetic Step Starting Materials Key Reagents/Methods Intermediate/Product Reference(s)
Pyrazole Ring Formation Acetylacetone, HydrazineKnorr Cyclocondensation3,5-Dimethylpyrazole wikipedia.org
N1-Propylation 3,5-DimethylpyrazolePropyl halide, Base1-Propyl-3,5-dimethylpyrazole thieme-connect.comacs.orgnih.gov
One-Pot N1-Propylation Propylamine, AcetylacetoneElectrophilic amination reagent1-Propyl-3,5-dimethylpyrazole nih.govthieme-connect.comacs.orgnih.gov
C4-Amination (via Nitration) 1-Propyl-3,5-dimethylpyrazoleNitrating agent, Reducing agentThis compound nih.gov
C4-Amination (via Azo-coupling) 1-Propyl-3,5-dimethylpyrazoleDiazonium salt, Reducing agentThis compound researchgate.net

Directed Amination at the C4 Position

The regioselective introduction of an amino group at the C4 position of the pyrazole nucleus is a critical step in the synthesis of the target compound and its analogs. This can be achieved through various strategies, including nucleophilic substitution of a suitable leaving group or direct amination of a C-H bond.

Vicarious Nucleophilic Substitution (VNS) for C4-Amination

Vicarious Nucleophilic Substitution (VNS) of hydrogen presents a powerful method for the direct C-H amination of electron-deficient aromatic and heteroaromatic rings. researchgate.netwikipedia.org This reaction typically involves the reaction of a nucleophile containing a leaving group at the nucleophilic center with a nitro-activated aromatic system in the presence of a strong base. nih.gov

While the direct VNS amination of non-activated pyrazoles is not commonly reported, the synthesis of 4-amino-3,5-dinitro-1H-pyrazole has been achieved through this methodology. researchgate.net In this reported synthesis, 3,5-dinitropyrazole reacts with 1,1,1-trimethylhydrazinium (B8733633) iodide in dimethyl sulfoxide (B87167) (DMSO) to yield the desired 4-amino-3,5-dinitro-1H-pyrazole. researchgate.net This reaction underscores the potential of VNS for the C4-amination of appropriately activated pyrazole precursors. The general mechanism for VNS involves the initial addition of the nucleophile to the aromatic ring, followed by a base-induced β-elimination of the leaving group from the intermediate σ-adduct. nih.gov

For the synthesis of analogs of this compound, a potential VNS approach could involve the use of a 4-nitropyrazole precursor. The nitro group would activate the C4 position for nucleophilic attack by an aminating agent bearing a leaving group, such as hydroxylamine (B1172632) derivatives. researchgate.net

Alternative Electrophilic or Nucleophilic Amination Pathways

Besides VNS, several other electrophilic and nucleophilic amination pathways can be employed to introduce an amino group at the C4 position of a pyrazole ring.

Nucleophilic Substitution of 4-Halopyrazoles:

A common and versatile method for C4-amination is the nucleophilic substitution of a halogen atom at the C4 position. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. nih.govbristol.ac.ukresearchgate.netresearchgate.netwuxiapptec.com This reaction has been successfully applied to the C4-amination of 4-halo-1H-1-tritylpyrazoles with various primary and secondary amines. nih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction. For instance, the coupling of 4-bromo-1H-1-tritylpyrazole with amines has been optimized using Pd(dba)2 as the catalyst and tBuDavePhos as the ligand. nih.gov

Copper-catalyzed C-N coupling reactions also provide an effective alternative, particularly for the amination of 4-iodopyrazoles with alkylamines that possess a β-hydrogen, a reaction that can be challenging under palladium catalysis due to competing β-hydride elimination. nih.gov

A plausible synthetic route to this compound could involve the initial synthesis of a 4-halo-3,5-dimethyl-1-propyl-1H-pyrazole intermediate, followed by a nucleophilic substitution reaction with an appropriate amine source or a protected amine, followed by deprotection.

Electrophilic Amination:

Electrophilic amination offers another strategic approach. This can be achieved by reacting a pyrazole nucleophile with an electrophilic aminating agent. One such strategy involves the use of pyrazole-4-ylboronic acid pinacol (B44631) esters. sigmaaldrich.cnmedchemexpress.comnih.gov These intermediates can be subjected to copper-catalyzed azidation followed by reduction to yield the corresponding 4-aminopyrazole.

Another electrophilic amination route involves the nitration of the pyrazole ring at the C4 position, followed by reduction of the nitro group to an amine. A two-step synthesis of 1-alkyl-4-aminopyrazoles has been reported starting from the commercially available 4-nitropyrazole. rsc.org This method involves an initial Mitsunobu reaction to introduce the alkyl group at the N1 position, followed by hydrogenation to reduce the nitro group. rsc.org

Furthermore, direct electrophilic amination of primary amines using reagents like diethylketomalonate-derived oxaziridines can generate N-Boc protected hydrazines, which can then be used in a one-pot synthesis of pyrazoles. researchgate.netorganic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including pyrazole derivatives. nih.govnih.govresearchgate.net The goal is to develop methods that are more environmentally benign, safer, and more efficient.

Key green chemistry considerations in the synthesis of this compound and its analogs include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a primary focus. mdpi.com For instance, multicomponent reactions for pyrazole synthesis have been successfully carried out in aqueous media. mdpi.com

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, is a cornerstone of green chemistry. nih.gov In the context of C4-amination, the development of highly active and recyclable palladium or copper catalysts for Buchwald-Hartwig reactions is an active area of research.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is crucial. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy in constructing complex molecules like pyrazoles in a single step. rsc.org

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often facilitated by techniques like mechanochemical grinding or ball milling, can eliminate solvent waste entirely. rsc.org

Optimization of Reaction Conditions and Efficiency Metrics

The efficiency and success of any synthetic methodology heavily rely on the careful optimization of reaction conditions. For the directed C4-amination of pyrazoles, several parameters must be considered to maximize yield and purity while minimizing side reactions.

In the context of Buchwald-Hartwig amination , extensive screening of catalysts, ligands, bases, and solvents is often necessary. The choice of ligand, for example, can dramatically influence the reaction's efficiency. Data from studies on the C4-amination of 4-halo-1H-1-tritylpyrazoles demonstrate the impact of different phosphine (B1218219) ligands on the reaction yield. nih.gov

Below is an interactive data table summarizing the optimization of reaction conditions for the Buchwald-Hartwig coupling of a 4-halopyrazole with piperidine. nih.gov

Similarly, for copper-catalyzed aminations , the choice of copper source, ligand, and base are critical variables that require optimization. nih.gov

To quantify the "greenness" of a synthetic route, several metrics have been developed. These include:

Atom Economy: This metric, developed by Barry Trost, calculates the percentage of the total mass of the reactants that is incorporated into the desired product.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process.

By applying these metrics, different synthetic pathways to this compound can be compared to identify the most sustainable and efficient option.

Advanced Derivatization and Functionalization of the 3,5 Dimethyl 1 Propyl 1h Pyrazol 4 Amine Scaffold

Chemical Transformations at the C4-Amino Group

The C4-amino group is a primary site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The primary amino group at the C4 position readily undergoes acylation with acyl halides to form the corresponding amides. osi.lvresearchgate.netyoutube.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Similarly, sulfonylation with sulfonyl chlorides furnishes sulfonamide derivatives. The reactivity of the amino group allows for a broad range of acyl and sulfonyl chlorides to be employed, yielding a library of derivatives with varied electronic and steric properties.

ReagentProduct TypeGeneral ConditionsReference
Acyl Chloride (R-COCl)N-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)amideAmine, Base (e.g., Pyridine, Triethylamine), Solvent (e.g., DCM, THF) osi.lvresearchgate.net
Sulfonyl Chloride (R-SO2Cl)N-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)sulfonamideAmine, Base (e.g., Pyridine, DIPEA), Solvent (e.g., DCM, Chloroform) chim.it

This table presents generalized reaction conditions based on analogous pyrazole (B372694) chemistries.

Formation of Imine, Amide, and Urea (B33335) Derivatives

The C4-amino group serves as a nucleophile for the synthesis of imines, amides, and ureas. Condensation with aldehydes or ketones, often under acidic or basic catalysis, leads to the formation of Schiff bases (imines). mdpi.comresearchgate.netnih.govekb.eg These imine derivatives can be further reduced to secondary amines, providing another avenue for diversification.

Amide bond formation can also be achieved through coupling reactions with carboxylic acids using standard coupling agents. The synthesis of urea derivatives is commonly accomplished by reacting the 4-aminopyrazole with isocyanates or by a two-step procedure involving the formation of a carbamate (B1207046) intermediate. nih.gov

Derivative TypeSynthetic ApproachKey ReagentsReference
ImineCondensationAldehyde or Ketone mdpi.comresearchgate.netnih.gov
AmideAmide CouplingCarboxylic Acid, Coupling Agent (e.g., DCC, EDC) science.gov
UreaReaction with IsocyanateIsocyanate (R-NCO) nih.gov

This table presents generalized synthetic approaches based on analogous pyrazole chemistries.

Nucleophilic Aromatic Substitution with the Amino Moiety

While the pyrazole ring itself is generally electron-rich, the amino group at the C4 position can act as a nucleophile in substitution reactions. For instance, in appropriately activated systems, the amino group can displace a leaving group on an aromatic or heteroaromatic ring. osti.gov This reaction is particularly effective when the target ring is substituted with strong electron-withdrawing groups.

Modifications of the N1-Propyl Side Chain for Enhanced Molecular Complexity

The N1-propyl group, while seemingly simple, offers opportunities for introducing further complexity into the molecule. Functionalization can be achieved through various synthetic strategies, although this often requires multi-step sequences. For instance, the synthesis of analogs with functionalized N1-alkyl chains can be accomplished by starting with a different N-alkylating agent during the initial pyrazole synthesis. A practical two-step synthesis of 1-alkyl-4-aminopyrazoles has been described, involving the Mitsunobu reaction of 4-nitropyrazole with an alcohol followed by reduction of the nitro group. researchgate.net This approach allows for the introduction of a variety of functional groups on the N1-alkyl chain.

Electrophilic Aromatic Substitution on the Pyrazole Ring System

The pyrazole ring is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. In 3,5-dimethyl-1-propyl-1H-pyrazole systems, the C4 position is the most electron-rich and therefore the primary site for electrophilic attack. researchgate.net When the C4 position is already substituted, as in the title compound, electrophilic substitution becomes more challenging and may require harsher reaction conditions.

Common electrophilic substitution reactions include nitration, halogenation, and formylation (Vilsmeier-Haack reaction). Nitration can be achieved using a mixture of nitric acid and sulfuric acid or other nitrating agents. semanticscholar.orgresearchgate.net Halogenation is readily accomplished with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). researchgate.netbeilstein-archives.org The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, introduces a formyl group onto the ring. ijpcbs.comresearchgate.netnih.govorganic-chemistry.orgmdpi.com

ReactionReagentProductReference
NitrationHNO3/H2SO43,5-dimethyl-4-nitro-1-propyl-1H-pyrazol-4-amine semanticscholar.orgresearchgate.net
BrominationNBS4-amino-5-bromo-3,5-dimethyl-1-propyl-1H-pyrazole researchgate.netbeilstein-archives.org
FormylationPOCl3/DMF4-amino-5-formyl-3,5-dimethyl-1-propyl-1H-pyrazole ijpcbs.comresearchgate.netnih.gov

This table presents plausible products of electrophilic substitution on the pyrazole ring, assuming reaction at an available position, based on general pyrazole reactivity.

Metal-Catalyzed Cross-Coupling Reactions for Further Substitutions

To introduce further diversity, the 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine scaffold can be first converted to a halo-pyrazole, which then serves as a substrate for various metal-catalyzed cross-coupling reactions. The C4-position is the most common site for halogenation.

The resulting 4-halo-3,5-dimethyl-1-propyl-1H-pyrazole can undergo Suzuki-Miyaura coupling with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or vinyl groups. nih.gov The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the 4-halopyrazole with a wide range of primary and secondary amines. nih.govresearchgate.netresearchgate.netwikipedia.orgorganic-chemistry.org These reactions are typically catalyzed by palladium complexes with appropriate phosphine (B1218219) ligands.

Coupling ReactionCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)2)Pd catalyst (e.g., Pd(PPh3)4), Base4-Aryl/Vinyl-3,5-dimethyl-1-propyl-1H-pyrazole nih.gov
Buchwald-Hartwig AminationAmine (R2NH)Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base4-Amino-3,5-dimethyl-1-propyl-1H-pyrazole derivative nih.govresearchgate.netresearchgate.netwikipedia.org

This table outlines general conditions for cross-coupling reactions on a 4-halopyrazole precursor.

Annulation Strategies for Fused Heterocyclic Systems

The 4-amino group of the this compound scaffold serves as a versatile nucleophilic handle for the construction of various fused heterocyclic systems. Annulation, or ring-forming, reactions are a cornerstone of heterocyclic chemistry, enabling the synthesis of complex polycyclic molecules from simpler precursors. For 4-aminopyrazole derivatives, these strategies typically involve condensation with bifunctional electrophiles, where the amino group and the adjacent C5-position of the pyrazole ring act as the dinucleophilic component. This approach provides access to a wide array of pyrazole-fused systems, including but not limited to pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. chim.itnih.gov

The reactivity of 5-aminopyrazoles in cyclization reactions is well-documented, establishing a foundation for predicting the behavior of the this compound core. nih.gov These reactions are often regioselective and can be tuned by modifying reaction conditions or the nature of the electrophilic partner. nih.govresearchgate.net Multicomponent reactions, in particular, have emerged as powerful tools for the efficient, one-pot synthesis of these complex heterocyclic structures. beilstein-journals.orgrsc.org

While specific literature detailing the annulation reactions of this compound is limited, the established reactivity of analogous 4-aminopyrazoles provides a strong predictive framework for its synthetic utility. The following sections describe key annulation strategies applicable to this scaffold for the synthesis of important fused heterocycles.

Pyrazolo[3,4-b]pyridine Synthesis

One of the most common applications of 4-aminopyrazoles in annulation chemistry is the synthesis of the pyrazolo[3,4-b]pyridine core. nih.gov This bicyclic system is a key structural motif in many biologically active compounds. The standard approach involves the cyclocondensation of a 4-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. For instance, the reaction with β-diketones in a suitable solvent like acetic acid often proceeds via a sequence of condensation, cyclization, and dehydration to yield the aromatic fused system. nih.gov

Multicomponent strategies, such as reacting the aminopyrazole, an aldehyde, and a cyclic ketone, have also proven effective for generating macrocyclane-fused pyrazolo[3,4-b]pyridines. nih.gov The reaction of 4-aminopyrazoles with α,β-unsaturated ketones represents another viable route, proceeding through a Michael addition followed by cyclization and aromatization. nih.gov

Table 1: Representative Synthesis of Pyrazolo[3,4-b]pyridines from 4-Aminopyrazole Analogues
Aminopyrazole ReactantElectrophilic PartnerCatalyst/SolventConditionsFused ProductYield (%)
5-Amino-3-methyl-1-phenylpyrazoleTrifluoromethyl-β-diketonesAcetic AcidReflux4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridinesNot specified
5-Amino-3-methyl-1-phenylpyrazoleα,β-Unsaturated Ketones[bmim]Br (Ionic Liquid)90 °C3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridinesExcellent
5-Aminopyrazole derivativeArylaldehydes and Cyclic KetonesAcetic Acid / TFA80-140 °C (MW)Macrocyclane-fused pyrazolo[3,4-b]pyridines72-80

Pyrazolo[1,5-a]pyrimidine Synthesis

Pyrazolo[1,5-a]pyrimidines, which are structural isomers of pyrazolopyridines, are another class of fused heterocycles readily accessible from 4-aminopyrazoles. nih.gov The synthesis of these compounds typically involves the reaction of the aminopyrazole with a 1,3-bielectrophile where the reactive centers are suited to engage the exocyclic amino group and the N1-position of the pyrazole ring. chim.it

Common reagents for this transformation include β-ketoesters, malonic esters, and α,β-unsaturated carbonyl compounds. chim.itnih.gov The reaction of 4-aminopyrazoles with diketene, for example, leads to the formation of pyrazolo[1,5-a]pyrimidin-7-ones. Similarly, condensation with β-enaminones or ethyl cyanoacetate (B8463686) under various conditions can afford substituted pyrazolo[1,5-a]pyrimidines. chim.it These reactions highlight the versatility of the aminopyrazole scaffold in constructing different fused ring systems based on the choice of the reaction partner.

Table 2: Annulation Reactions Leading to Pyrazolo[1,5-a]pyrimidines
Aminopyrazole ReactantElectrophilic PartnerCatalyst/SolventConditionsFused ProductYield (%)
5-AminopyrazoleEthyl AcetoacetateAcetic AcidReflux7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidineGood
5-Amino-3-methylpyrazoleMalononitrile and Aromatic AldehydesPiperidine / Ethanol (B145695)Reflux7-Amino-5-aryl-3-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrilesHigh
5-Amino-3-phenylpyrazoleEthyl 2-cyano-3-ethoxyacrylatePyridineReflux7-Amino-5-ethoxy-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrileNot specified

Structural Elucidation and Advanced Characterization Techniques for Pyrazole Amines

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the identity and structure of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration values in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

For 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine, the expected proton (¹H) NMR signals would correspond to the distinct proton environments: the two methyl groups at positions 3 and 5 of the pyrazole (B372694) ring, the three methylene (B1212753) groups of the N-propyl substituent, the terminal methyl of the propyl group, and the protons of the C4-amine group. Similarly, the carbon (¹³C) NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the pyrazole ring carbons, the methyl carbons, and the propyl chain carbons. While specific experimental data for this exact compound is not widely published, analysis of closely related pyrazole derivatives provides a strong predictive framework for its spectral characteristics. For instance, in similar 1-alkyl-3,5-dimethyl-1H-pyrazoles, the C3 and C5 methyl protons typically appear as sharp singlets, while the N-alkyl protons exhibit characteristic splitting patterns corresponding to their adjacent methylene groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on the analysis of similar structures, as specific experimental data is not publicly available. Actual values may vary.)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₂ (propyl) 3.7 - 3.9 (triplet) 48 - 52
CH₂ (propyl) 1.6 - 1.8 (sextet) 23 - 27
CH₃ (propyl) 0.8 - 1.0 (triplet) 10 - 12
C3-CH₃ 2.1 - 2.3 (singlet) 12 - 15
C5-CH₃ 2.0 - 2.2 (singlet) 9 - 11
NH₂ 3.0 - 4.0 (broad singlet) N/A
C3 (pyrazole) N/A 145 - 149
C4 (pyrazole) N/A 118 - 122
C5 (pyrazole) N/A 137 - 141

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. scispace.com

The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the primary amine group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. libretexts.org C-H stretching vibrations from the methyl and propyl groups would be observed just below 3000 cm⁻¹. libretexts.org The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1500-1650 cm⁻¹ fingerprint region, while C-N stretching bands would appear at lower wavenumbers. ibchem.com Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for observing the symmetric vibrations of the pyrazole ring that might be weak in the IR spectrum. scispace.com The study of the synthesis of 4-amino-3,5-dimethyl pyrazole using in-line FT-IR spectroscopy highlights the utility of this technique in tracking the formation of the pyrazole core and the introduction of the amine group. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for Key Functional Groups

Functional Group Bond Characteristic Absorption (cm⁻¹)
Primary Amine N-H stretch 3300 - 3500 (medium, sharp)
Primary Amine N-H bend 1590 - 1650 (medium)
Alkane C-H stretch 2850 - 2960 (strong)
Pyrazole Ring C=N, C=C stretch 1500 - 1650 (medium-strong)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. neu.edu.tr

For this compound (C₈H₁₅N₃), the molecular weight is 153.22 g/mol . neu.edu.tr In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 153. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for N-alkylated compounds include alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. For this molecule, a significant fragment might be observed from the loss of an ethyl group (M-29) from the propyl chain, resulting in a fragment ion at m/z 124. Another possible fragmentation is the loss of the entire propyl group (M-43), leading to a peak at m/z 110, corresponding to the 3,5-dimethyl-1H-pyrazol-4-amine cation. Electrospray ionization (ESI), a softer ionization technique, would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 154. uni-saarland.de

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Conformation

To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. mdpi.com This would confirm the planarity of the pyrazole ring, the specific attachment points of the dimethyl and propyl groups, and the geometry of the amine group. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group's protons and the pyrazole ring's nitrogen atoms, which dictate the crystal packing arrangement. nist.gov While a crystal structure for this specific compound is not publicly documented, analyses of similar pyrazole derivatives have provided detailed insights into the typical bond lengths and angles of the heterocyclic core. nist.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. nih.gov For the synthesis of this compound, chromatographic methods are essential for isolating the final product from unreacted starting materials, byproducts, and other impurities, as well as for assessing its final purity. cuny.edu

Column chromatography is a common preparative technique used for purification. nih.gov The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent or solvent mixture (the mobile phase) is passed through the column. youtube.com Separation occurs based on the differential affinities of the components for the stationary and mobile phases. The polarity of the solvent system is optimized to achieve effective separation of the desired amine from other components.

Thin-Layer Chromatography (TLC) is a rapid and simple analytical method used to monitor the progress of a reaction and to determine the purity of the collected fractions from column chromatography. A small spot of the sample is applied to a plate coated with a stationary phase, and the plate is developed in a chamber containing a suitable solvent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound in a given system and can be used to confirm its identity against a reference standard. youtube.com

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative technique for purity assessment. cuny.edu It utilizes high pressure to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times compared to standard column chromatography. bldpharm.com By using a suitable detector (e.g., UV-Vis), a chromatogram is produced where the area of the peak corresponding to this compound is proportional to its concentration, allowing for a precise determination of its purity.

Computational and Theoretical Investigations of 3,5 Dimethyl 1 Propyl 1h Pyrazol 4 Amine and Its Analogues

Quantum Chemical Calculations: Electronic Structure and Reactivity Profiling (e.g., DFT, HOMO-LUMO Energy Levels)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine. researchgate.netnih.gov DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and compute electronic properties. nih.govrsc.org

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are fundamental descriptors of chemical reactivity and kinetic stability. nih.govyoutube.com A small HOMO-LUMO gap suggests high polarizability and greater chemical reactivity, as electrons can be more easily excited to a higher energy state. nih.gov For pyrazole (B372694) derivatives, the distribution of HOMO and LUMO is often spread across the pyrazole ring and its substituents, indicating the regions involved in electron donation and acceptance, respectively. researchgate.netnih.gov

The reactivity of pyrazole systems is dictated by the electron distribution within the heterocyclic ring. The two adjacent nitrogen atoms reduce the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack, while the C4 position is typically more electron-rich and prone to electrophilic substitution. mdpi.comchemicalbook.com In this compound, the presence of the electron-donating amine group at the C4 position and methyl groups at C3 and C5 further modulates this electronic landscape.

Conceptual DFT provides additional reactivity descriptors, such as chemical hardness (η) and softness (σ), which quantify the molecule's resistance to changes in its electron distribution. nih.govresearchgate.net These parameters are calculated from HOMO and LUMO energies and are crucial for comparing the stability and reactivity of different analogues within a chemical series. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Pyrazole Analogues Note: These values are illustrative and derived from various studies on substituted pyrazoles. Actual values for a specific compound require dedicated calculation.

Compound/ScaffoldHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
Substituted Pyrazole (Pyz-1)--5.118 nih.gov
Substituted Pyrazole (Pyz-2)--5.166 nih.gov
Pyrazole-Carboxamide 4-5.44-1.214.23 jcsp.org.pk
Pyrazole-Carboxamide 6-5.63-1.414.22 jcsp.org.pk
Pyrazole-Carboxamide 8-5.67-1.793.88 jcsp.org.pk
Pyrazole Derivative 4c-5.5971-2.45983.1373 researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations offer a window into the dynamic nature of molecules, complementing the static picture provided by quantum calculations. eurasianjournals.com For this compound and its analogues, MD simulations can map the conformational landscape, revealing the preferred shapes the molecule adopts over time. This is particularly relevant for the flexible 1-propyl group, whose orientation can significantly influence how the molecule interacts with its environment or a biological target.

MD simulations are also invaluable for studying the behavior of these compounds in solution. By explicitly modeling solvent molecules, such as water, these simulations can predict solvation energies and analyze the structure of hydration shells around the solute. researchgate.netuomustansiriyah.edu.iq Studies on pyrazole in aqueous solution have shown that stable hydration shells form around the nitrogen atoms, and the characteristics of these shells can be influenced by temperature and the nature of substituents. uomustansiriyah.edu.iq Understanding how analogues of this compound are solvated is crucial, as desolvation is often a key energetic component of ligand-receptor binding. Furthermore, MD simulations are used to assess the stability of protein-ligand complexes predicted by molecular docking, providing insights into how interactions are maintained in a dynamic, solvated environment. nih.govtandfonline.comnih.gov

In Silico Prediction of Molecular Interactions and Binding Affinities (e.g., Molecular Docking)

Molecular docking is a computational technique central to modern drug discovery, used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. nih.govnih.gov For analogues of this compound, docking studies are essential for identifying potential biological targets and understanding the structural basis of their activity. The pyrazole scaffold is a key feature in many approved drugs, including several protein kinase inhibitors. mdpi.com

In a typical docking workflow, the 3D structure of a target protein is used to define a binding site. The ligand is then computationally placed into this site in numerous possible conformations and orientations. A scoring function estimates the binding affinity, usually expressed as a binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction. ijpbs.com Analysis of the best-scoring poses reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For example, extensive docking studies have been performed on pyrazole derivatives against targets like vascular endothelial growth factor receptor (VEGFR), histone deacetylases (HDAC), and various other kinases implicated in cancer. nih.govnih.gov These studies demonstrate that the pyrazole core can act as a versatile scaffold for establishing critical binding interactions. chemmethod.com

Table 2: Examples of Molecular Docking Studies on Pyrazole Analogues

Pyrazole AnalogueProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)Reference
Pyrazole Derivative M76VEGFR4AGD-9.2 nih.gov
Pyrazole Derivative M72CYP17-- nih.gov
Pyrazole Derivative M33HDAC-- nih.gov
Pyrazole Derivative 5cVEGFR-2-- nih.gov
Pyrazole Derivative 8PBP4 E. coli2EXB-5.2 mdpi.com

Analysis of Tautomerism and Isomerism in Pyrazole Systems

The chemistry of pyrazoles is intrinsically linked to tautomerism, a form of isomerism involving the migration of a proton. nih.govencyclopedia.pub In N-unsubstituted pyrazoles, annular prototropic tautomerism is a key feature, where a hydrogen atom can be located on either of the two ring nitrogens (N1 or N2). nih.gov The relative stability of these tautomers is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net Electron-donating groups and electron-withdrawing groups can favor different tautomeric forms, and the equilibrium can also be influenced by the solvent. nih.govresearchgate.net Computational methods like DFT and ab initio calculations are used to predict the energy difference between tautomers, allowing for an estimation of their relative abundance under specific conditions. researchgate.netbeilstein-journals.org

For this compound, the presence of the propyl group on the N1 nitrogen atom prevents this annular tautomerism. However, this phenomenon is highly relevant for its un-alkylated analogues, such as 3,5-dimethyl-1H-pyrazol-4-amine, and must be considered when designing synthetic routes or interpreting biological activity.

Isomerism is also a critical consideration in the synthesis of substituted pyrazoles. For instance, the reaction of an unsymmetrical 1,3-diketone with a hydrazine (B178648) can potentially yield two different regioisomers. acs.org Computational studies can help predict the most likely product by calculating the relative stabilities of the possible isomers. researchgate.net The solvent and reaction temperature can also influence the ratio of isomers formed. researchgate.net

Cheminformatics Approaches for Structural Diversity and Library Design

Cheminformatics combines computational tools with chemical information to support drug discovery. frontiersin.org A key application is the design and management of compound libraries—large, diverse collections of molecules built around a common scaffold, such as pyrazole. whiterose.ac.uk For a compound like this compound, cheminformatics approaches can be used to systematically explore its chemical space.

This process often begins with scaffold decoration, where a core structure (the pyrazole ring) is functionalized with a variety of substituents at different positions. nih.gov This generates a large virtual library of analogues. These libraries can be filtered based on calculated physicochemical properties to ensure drug-likeness, using criteria such as Lipinski's Rule of Five. nih.gov The resulting focused library can then be subjected to high-throughput virtual screening (HTVS), where each compound is docked against a biological target to identify promising candidates. chemmethod.com This integrated computational strategy accelerates the discovery of novel leads by prioritizing the synthesis and testing of compounds with the highest predicted potential, making the exploration of structural diversity both efficient and rational. whiterose.ac.uknih.gov

Mechanistic Biological Activity Studies Strictly Preclinical Research Focus

Elucidation of Molecular Targets and Biological Pathways

Based on studies of analogous compounds, 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine could potentially interact with a variety of molecular targets, primarily enzymes and receptors.

The pyrazole (B372694) nucleus is a key feature in many enzyme inhibitors, particularly protein kinase inhibitors. nih.gov Research on various substituted pyrazoles has demonstrated their ability to act as ATP-competitive inhibitors, fitting into the adenine-binding pocket of kinases. nih.gov For instance, pyrazole derivatives have been successfully developed as inhibitors of Akt, Aurora kinases, MAPK, B-raf, JAK, Bcr-Abl, c-Met, PDGFR, and FGFR. nih.gov The specific kinase affinity and inhibitory potency are determined by the substituents on the pyrazole core.

While specific kinetic data for this compound is unavailable, studies on related aminopyrazole derivatives have shown significant inhibitory effects on various kinases. For example, a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were identified as highly selective inhibitors of p38 MAP kinase. nih.gov An X-ray crystal structure of one of these analogs bound to p38α revealed a key hydrogen bond between the exocyclic amine of the inhibitor and threonine 106, which is believed to contribute to its selectivity. nih.gov

The table below summarizes the inhibitory activities of some representative pyrazole derivatives against various enzymes, illustrating the potential targets for compounds within this class.

Compound ClassTarget EnzymeObserved Inhibition
1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazolesXanthine OxidaseIC50 values ranging from 5.3 µM to 15.2 µM. nih.gov
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesMonoamine OxidasesPotent, reversible, and non-competitive inhibition with Ki values around 10⁻⁸ M for some derivatives. nih.gov
Pyrazole-based thioether derivativesN-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)Potential as antibacterial agents through inhibition of this bacterial enzyme. nih.gov
Pyrazolyl-nitroimidazole derivativesEGFR/HER-2 KinaseSome derivatives show potent inhibitory activity.

It is plausible that this compound could exhibit inhibitory activity against one or more protein kinases, with the propyl group at the N1 position and the methyl groups at the C3 and C5 positions influencing its binding affinity and selectivity.

Substituted pyrazoles have also been extensively studied as ligands for various receptors, most notably the cannabinoid receptors (CB1 and CB2). A series of pyrazole derivatives were designed and synthesized to characterize the cannabinoid receptor binding sites. acs.org These studies revealed that specific substitutions on the pyrazole ring are crucial for high-affinity binding. For instance, a para-substituted phenyl ring at the C5 position, a carboxamido group at the C3 position, and a 2,4-dichlorophenyl substituent at the N1 position were found to be optimal for potent and selective CB1 receptor antagonism. nih.gov

While this compound does not possess the typical structural features of the most potent cannabinoid receptor antagonists discovered, the general ability of the pyrazole scaffold to interact with G-protein coupled receptors is well-established. It is conceivable that this compound could exhibit affinity for other receptor types, although specific binding studies would be required for confirmation.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of pyrazole derivatives is highly dependent on the electronic and steric properties of the substituents on the pyrazole ring.

Numerous studies have established clear SAR for various classes of pyrazole derivatives. For cannabinoid receptor antagonists, bulky and electron-withdrawing groups on a phenyl ring at the C5 position of the pyrazole enhance affinity for the CB1 receptor. researchgate.net The nature of the substituent at the N1 position is also critical, with a 2,4-dichlorophenyl group being optimal in many cases. acs.orgnih.gov

In the context of kinase inhibition, the substituents on the pyrazole ring play a crucial role in determining the selectivity and potency of the inhibitor. For instance, in the development of Aurora kinase inhibitors, the pyrazole scaffold was preferred over other aromatic rings as it provided both potent inhibition and favorable drug-like properties such as reduced lipophilicity. nih.gov

For this compound, the key substituents are:

N1-propyl group: Alkyl substituents at the N1 position are common in biologically active pyrazoles. The length and branching of the alkyl chain can influence binding affinity and pharmacokinetic properties.

C3 and C5-dimethyl groups: Methyl groups at these positions can impact the steric interactions within a binding pocket and can also influence the electronic properties of the pyrazole ring.

C4-amino group: The amino group can act as a hydrogen bond donor, which can be critical for anchoring the molecule within a biological target, as seen in the p38 MAP kinase inhibitors. nih.gov

The wealth of SAR data for pyrazole derivatives has enabled the rational design of potent and selective inhibitors for various targets. By systematically modifying the substituents on the pyrazole core, researchers can fine-tune the pharmacological properties of these compounds. For example, the optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones as p38 MAP kinase inhibitors involved leveraging crystallographic information to guide the modification of substituents to enhance potency and improve physicochemical properties. nih.gov

The design of novel pyrazole-based compounds often involves computational modeling and docking studies to predict the binding of these molecules to their targets. This approach, combined with synthetic chemistry and biological evaluation, allows for the iterative refinement of lead compounds to achieve desired activity and selectivity profiles.

Investigation of Cellular Biological Effects

In vitro studies on various cell lines have demonstrated a wide range of cellular effects for substituted pyrazoles, including antiproliferative and cytotoxic activities. mdpi.comchemrxiv.orgresearchgate.net

A series of novel pyrazole-1-carbothiohydrazide derivatives were synthesized and evaluated for their cytotoxic activities against liver and lung carcinoma cell lines. chemrxiv.org One of the derivatives showed potent activity with IC50 values of 5.35 and 8.74 µM against these cell lines, respectively. chemrxiv.org

The table below presents examples of the cellular effects observed for different classes of pyrazole derivatives.

Compound ClassCell Line(s)Observed Cellular EffectIC50 Values
Pyrazolyl acylhydrazonesHeLa, MCF7, SKOV3, SKMEL28Antiproliferative activityMicromolar range mdpi.com
3,5-diarylpyrazole derivativesBreast, prostate, promyelocytic leukemia, lung, and colon cancer cell linesPotent anticancer activityNot specified mdpi.com
1-Aroyl-3,5-dimethyl-1H-pyrazole derivativesHuman immortalized myelogenous leukemia (K-562)Significant growth inhibition4 µM for a key compound researchgate.net

Given the established antiproliferative and cytotoxic effects of many substituted pyrazoles, it is plausible that this compound could exhibit similar activities. However, this would need to be confirmed through direct in vitro testing against a panel of cancer cell lines.

Antiproliferative Activity in Defined Cell Line Models

Derivatives of the 3,5-dimethyl-pyrazole core have demonstrated notable antiproliferative and cytotoxic effects across various cancer cell lines. Structure-activity relationship (SAR) studies on a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides identified compounds with submicromolar antiproliferative activity against the MIA PaCa-2 pancreatic cancer cell line nih.gov.

Similarly, new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were tested for their in vitro antiproliferative effects against U937 histiocytic lymphoma cells using a luminescent cell viability assay nih.gov. Another study found that a synthesized pyrazole derivative, (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone, exhibited marked antitumor activity against MCF-7 (breast), HCT-116 (colon), and HEPG-2 (liver) cancer cell lines, with IC50 values ranging from 5.00 to 32.52 μM mdpi.com.

Further research into novel pyrazole-1-carbothiohydrazide derivatives revealed potent cytotoxic activity against both liver and lung carcinoma cell lines, with one compound showing IC50 values of 5.35 and 8.74 μM, respectively chemrxiv.org. Additionally, 5-amino-1H-pyrazole-4-carboxamide derivatives were found to strongly suppress the proliferation of NCI-H520 lung cancer cells and two gastric cancer cell lines, SNU-16 and KATO III, with IC50 values of 19, 59, and 73 nM, respectively nih.gov.

Compound ClassCell Line(s)Activity NotedReference
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesMIA PaCa-2 (Pancreatic)Submicromolar antiproliferative activity nih.gov
3,5-dimethyl-1H-pyrazole-4-sulfonamidesU937 (Histiocytic Lymphoma)Antiproliferative activity nih.gov
(3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanoneMCF-7 (Breast), HCT-116 (Colon), HEPG-2 (Liver)IC50 values from 5.00–32.52 μM mdpi.com
Pyrazole-1-carbothiohydrazide derivativesLiver and Lung CarcinomaIC50 values of 5.35 μM (Liver) and 8.74 μM (Lung) chemrxiv.org
5-amino-1H-pyrazole-4-carboxamide derivativesNCI-H520 (Lung), SNU-16 (Gastric), KATO III (Gastric)IC50 values of 19, 59, and 73 nM, respectively nih.gov

Modulation of Intracellular Signaling Pathways (e.g., mTORC1, autophagy)

The mTORC1 signaling pathway, a central regulator of cell growth and metabolism, is a key target in cancer therapy and is intrinsically linked to the process of autophagy nih.govnih.gov. Preclinical studies have shown that certain 3,5-dimethyl-pyrazole derivatives can modulate these pathways. Specifically, selected N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide compounds were found to reduce mTORC1 activity nih.gov.

At a mechanistic level, these compounds also influenced autophagy. They were observed to increase autophagy at the basal level but also disrupted the autophagic flux by interfering with the reactivation of mTORC1 and the clearance of LC3-II under starvation and refeeding conditions nih.gov. This dual activity suggests a novel mechanism of action for this class of pyrazole derivatives as potential autophagy modulators nih.gov. The regulation of autophagy by mTORC1 is a critical process, involving the phosphorylation of multiple autophagy-related proteins that are essential for the initiation and nucleation of autophagosomes nih.gov.

Antimicrobial Efficacy against Specific Microorganisms

The pyrazole scaffold is also a known pharmacophore for antimicrobial agents. Various derivatives of 3,5-dimethyl-pyrazole have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens. A series of (3,5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes were screened for antibacterial activity against four bacterial strains: Escherichia coli, Bacillus cereus, Proteus vulgaris, and Staphylococcus aureus researchgate.net. The study, using an agar well diffusion method, found that these compounds showed excellent activity, with a 4-chloro-substituted derivative being highly active against E. coli, B. cereus, and P. vulgaris researchgate.net.

In another study, new 3,5-dimethyl azopyrazole derivatives were evaluated against Gram-positive bacteria (S. aureus and B. subtilis) and Gram-negative bacteria (E. coli and S. paratyphi) . Some of the synthesized compounds demonstrated moderate to remarkable antimicrobial activity when compared to the reference drug ciprofloxacin . Furthermore, novel pyrazole derivatives incorporating thiazol-4-one or thiophene moieties have been identified as dual DNA gyrase and DHFR inhibitors with significant activity against multidrug-resistant pathogens acs.orgsemanticscholar.org.

Compound ClassMicroorganism(s)Activity NotedReference
(3,5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenesE. coli, B. cereus, P. vulgaris, S. aureusExcellent antibacterial activity researchgate.net
3,5-dimethyl azopyrazolesS. aureus, B. subtilis, E. coli, S. paratyphiModerate to remarkable inhibition
Pyrazole incorporating thiazol-4-one/thiopheneMulti-drug resistant pathogensDual DNA gyrase and DHFR inhibition acs.orgsemanticscholar.org

Preclinical In Vitro and In Vivo Model Systems for Mechanistic Research

Biochemical Assay Development and High-Throughput Screening

The discovery of novel pyrazole-based inhibitors has often been facilitated by high-throughput screening (HTS) and subsequent biochemical assay development. For example, a novel class of highly selective p38 MAP kinase inhibitors based on a 5-amino-1H-pyrazole scaffold was discovered through HTS nih.gov. Following the initial screen, biochemical assays are crucial for determining potency, selectivity, and mechanism of action. In the development of pan-FGFR covalent inhibitors, biochemical assays were used to determine the IC50 values of 5-amino-1H-pyrazole-4-carboxamide derivatives against FGFR1, FGFR2, FGFR3, and a gatekeeper mutant nih.gov. These assays are fundamental for optimizing lead compounds and understanding their direct interactions with molecular targets.

Mechanistic Studies in Animal Models (focused on target engagement and pathway perturbation, not therapeutic outcome)

While specific in vivo mechanistic data for this compound is not available, the progression of related compounds into in vivo models highlights the potential trajectory for this chemical class. For instance, after demonstrating potent and selective inhibition of p38 MAP kinase in biochemical and cell-based assays, the lead compound S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) was advanced into further studies to evaluate its oral bioavailability and drug-like properties, which are prerequisites for in vivo mechanistic studies nih.gov. Such studies in animal models would focus on confirming target engagement, assessing pathway modulation in a whole-organism context, and exploring pharmacokinetic and pharmacodynamic relationships, rather than focusing on therapeutic efficacy at this early stage.

Diverse Applications and Emerging Roles in Chemical Sciences

Utility as Versatile Building Blocks in Complex Organic Synthesis

The structural framework of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine makes it a valuable synthon, or building block, for the construction of more complex molecular architectures, particularly fused heterocyclic systems. Aminopyrazoles are well-established as versatile precursors in organic synthesis due to the presence of multiple reactive sites. researchgate.net The primary amino group at the C4 position is a potent nucleophile, while the pyrazole (B372694) ring itself contains nucleophilic nitrogen and carbon atoms, enabling a variety of cyclization and condensation reactions. beilstein-journals.org

Specifically, 5-aminopyrazoles (which share reactivity patterns with 4-aminopyrazoles) are frequently used to construct pyrazoloazines—fused pyrazole-azine ring systems—by reacting with bielectrophilic partners. beilstein-journals.orgnih.gov This reactivity allows for the synthesis of a diverse array of scaffolds with significant medicinal and biological interest. mdpi.com For instance, the condensation of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a primary method for creating pyrazolo[3,4-b]pyridines, a class of compounds investigated for various pharmacological activities. nih.govsemanticscholar.org Similarly, reactions with other synthons can lead to the formation of pyrazolo[3,4-d]pyrimidines, which mimic the purine (B94841) bases found in DNA and RNA. nih.govmdpi.com

The presence of the N1-propyl group on this compound can influence the solubility of the molecule and its derivatives in organic solvents, a crucial factor in synthetic chemistry. Furthermore, the methyl groups at C3 and C5 can direct the regioselectivity of certain reactions through steric hindrance. The compound serves as a fully substituted pyrazole building block, offering a direct route to complex targets that might otherwise require more convoluted synthetic pathways. nih.gov

Table 1: Examples of Fused Heterocyclic Systems Derived from Aminopyrazole Scaffolds This table illustrates the types of complex molecules that can be synthesized from aminopyrazole cores, demonstrating the potential utility of this compound as a building block.

Fused HeterocyclePrecursorsSynthetic MethodPotential ApplicationsReference
Pyrazolo[3,4-b]pyridines Aminopyrazole, 1,3-dicarbonyl compoundsCyclocondensationProtein kinase inhibitors, vasodilators beilstein-journals.orgnih.gov
Pyrazolo[3,4-d]pyrimidines Aminopyrazole, Formamide or other C1 sourcesCyclizationMimics of purine bases, anticancer agents mdpi.comsemanticscholar.org
Imidazo[1,2-b]pyrazoles Aminopyrazole, α-haloketones or isocyanidesCyclocondensationBioactive molecules, anticancer agents mdpi.comscirp.org
Pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazines Aminopyrazole, Diazonium saltsDiazotization and cyclizationDyes, functional materials nih.gov

Ligand Design in Transition Metal Catalysis and Coordination Chemistry

Pyrazoles and their derivatives are foundational ligands in coordination chemistry and catalysis due to the excellent donor properties of their two adjacent nitrogen atoms. researchgate.netacs.orgresearchgate.net The compound this compound is particularly well-suited for ligand design, offering multiple coordination sites and tunable steric and electronic properties.

The pyrazole ring can coordinate to a metal center as a neutral, monodentate ligand or, upon deprotonation, as a bridging pyrazolate anion. researchgate.net The additional 4-amino group can also participate in coordination, potentially allowing the molecule to act as a bidentate or even a tridentate chelating ligand. This multi-modal coordination capability is highly valuable for creating diverse metal complex structures, from simple mononuclear species to complex polynuclear clusters. researchgate.netnih.gov

The methyl groups at the C3 and C5 positions provide significant steric bulk around the coordinating nitrogen atoms. This steric hindrance is a critical tool in catalyst design, as it can be used to create a specific coordination environment around the metal center, thereby influencing the activity and selectivity of catalytic transformations. nih.govrsc.org The N1-propyl group further contributes to the ligand's steric profile and enhances its lipophilicity, which can be crucial for catalysis in non-polar media. The combination of these features makes this compound an attractive candidate for developing new catalysts for a range of organic reactions. nih.govnih.gov

Table 2: Common Coordination Modes of Pyrazole-Based Ligands in Metal Complexes This table outlines the versatility of the pyrazole core in coordination chemistry, which is directly applicable to ligands like this compound.

Coordination ModeDescriptionRole of LigandResulting StructureReference
Monodentate A neutral pyrazole ligand binds to a single metal center through one of its nitrogen atoms.Terminal LigandMononuclear or Polynuclear Complexes researchgate.net
Exo-bidentate (Bridging) The two nitrogen atoms of a single pyrazole ring bridge two different metal centers.Bridging LigandDinuclear or Polynuclear Complexes researchgate.net
Chelating A pyrazole ring with a coordinating side arm (like the 4-amino group) binds to the same metal center at two or more points.Chelating LigandStable Mononuclear Complexes nih.gov
Pyrazolate Bridge After deprotonation, the anionic pyrazole bridges two metal centers, often leading to robust cluster or polymer formation.Anionic Bridging LigandMetal Clusters, Coordination Polymers acs.org

Exploration in Material Science for Functional Organic Compounds

The field of material science continuously seeks novel organic molecules that can be assembled into materials with specific functions, such as light-emission, sensing, or porosity. The pyrazole scaffold is a key component in many functional materials, including dyes, fluorescent agents, and polymers. bohrium.comlifechemicals.comglobalresearchonline.net

The molecular structure of this compound possesses features that are promising for the development of functional organic materials. The pyrazole ring is an electron-rich aromatic system that can be part of a larger π-conjugated system, which is fundamental for creating materials with interesting photophysical properties. nih.gov The 4-amino group acts as a strong electron-donating group (an auxochrome), which can significantly influence the absorption and emission spectra of the molecule, making it a candidate for use in dyes or fluorescent probes.

Furthermore, the ability of the amino group and the pyrazole nitrogens to form hydrogen bonds suggests that the molecule could participate in supramolecular self-assembly, leading to ordered structures like liquid crystals or organic frameworks. When used as a ligand for metal ions, as discussed previously, it could form coordination polymers. Depending on the metal and coordination geometry, these materials could exhibit properties such as permanent porosity for gas storage or separation. bohrium.com The N1-propyl and C3/C5-dimethyl substituents provide a means to fine-tune the solid-state packing and intermolecular interactions, which are critical for controlling the bulk properties of the material.

Table 3: Potential Material Science Applications of Functionalized Pyrazoles This table highlights potential applications for which the structural motifs within this compound are relevant.

Application AreaRelevant Structural FeatureFunctionExample from LiteratureReference
Organic Dyes Pyrazole ring with donor/acceptor groups (e.g., amino group)ChromophorePyrazolone-based pigments are used commercially as dyes. bohrium.comglobalresearchonline.net
Fluorescent Materials Extended π-conjugation involving the pyrazole ringLight emission upon excitationPyrazole derivatives are investigated for applications in photophysics. nih.govglobalresearchonline.net
Coordination Polymers Metal-coordinating pyrazole and amino groupsBuilding blocks for porous or magnetic materialsPyrazolone-based ligands form metal complexes with interesting optical and catalytic properties. bohrium.com
Liquid Crystals Anisotropic molecular shape, potential for H-bondingSelf-assembly into ordered mesophasesSome pyrazole-based metal complexes exhibit mesomorphic (liquid crystalline) behavior. bohrium.com

Future Research Directions and Unexplored Avenues in Pyrazole Amine Chemistry

Development of Asymmetric Synthesis Methods for Chiral Derivatives

The introduction of chirality into a molecule can have profound effects on its biological activity. For pyrazole (B372694) derivatives, the development of asymmetric synthesis methods is crucial for accessing enantiomerically pure compounds, which can exhibit improved potency and reduced off-target effects.

Future research should focus on developing novel catalytic asymmetric methods to synthesize chiral derivatives of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine. This could involve the use of chiral catalysts, such as transition metal complexes or organocatalysts, to control the stereochemistry of key bond-forming reactions. For instance, the asymmetric amination of a suitable pyrazole precursor or the enantioselective alkylation of the pyrazole nitrogen could be explored.

One promising approach is the use of chiral auxiliaries, such as tert-butanesulfinamide, which has been successfully employed in the asymmetric synthesis of other chiral pyrazole derivatives. nih.gov Another avenue involves the use of chiral phosphoric acids to catalyze enantioselective reactions, a method that has proven effective for creating pyrazole-based α-chiral amino acid derivatives. researchgate.net

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Derivatives of this compound

StrategyCatalyst/AuxiliaryPotential Chiral Product
Asymmetric AminationChiral Transition Metal CatalystChiral 4-amino pyrazole derivative
Enantioselective N-AlkylationChiral Phase-Transfer CatalystChiral N-alkylated pyrazole
Chiral Auxiliary-Mediated Synthesis(R)- or (S)-tert-butanesulfinamideEnantiopure pyrazole amine
Organocatalytic Michael AdditionChiral Amine or Phosphoric AcidChiral functionalized pyrazole

Integration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic routes and ensuring product quality. The integration of advanced spectroscopic techniques for real-time reaction monitoring can provide invaluable insights into the formation of this compound and its derivatives.

Future work should explore the use of in-situ spectroscopic methods such as Process Analytical Technology (PAT), including techniques like ReactIR (in-situ FTIR), Raman spectroscopy, and NMR spectroscopy. These tools can track the concentration of reactants, intermediates, and products in real-time, helping to elucidate reaction pathways and identify potential side reactions. For instance, transient flow methods have been used to uncover complex reaction pathways in the Knorr pyrazole synthesis. rsc.orgucc.edu.co

Furthermore, fluorescent pyrazole derivatives can be designed as probes for various analytical applications, including bioimaging. nih.govrsc.org The synthesis of fluorescent analogs of this compound could open up new avenues for its use as a sensor or imaging agent.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. springernature.comnih.gov These technologies can be applied to predict the outcomes of chemical reactions, design novel compounds with desired properties, and even automate the synthesis process.

Table 2: Applications of AI and Machine Learning in Pyrazole Amine Chemistry

ApplicationAI/ML TechniquePotential Outcome
Reaction PredictionNeural Networks, Decision TreesOptimized synthesis of pyrazole amines
Compound DesignGenerative Adversarial Networks (GANs)Novel pyrazole derivatives with desired properties
Property PredictionQuantitative Structure-Activity Relationship (QSAR)Prediction of biological activity and toxicity
Automated SynthesisRobotic Platforms with AI controlHigh-throughput synthesis and screening

Deeper Investigation into Allosteric Mechanisms and Polypharmacology

Many drugs exert their effects by binding to allosteric sites on proteins, which can offer advantages in terms of selectivity and reduced side effects compared to targeting the active site. Pyrazole derivatives have been identified as allosteric inhibitors of various enzymes. nih.govacs.org

Future research should investigate the potential for this compound and its derivatives to act as allosteric modulators of disease-relevant targets. This would involve screening against a panel of proteins and, for any hits, detailed structural and functional studies to elucidate the allosteric binding site and mechanism of action.

Polypharmacology, the ability of a single compound to interact with multiple targets, is another important area of investigation. While often associated with side effects, it can also lead to enhanced therapeutic efficacy. A systematic evaluation of the polypharmacology of this compound could reveal new therapeutic opportunities.

Exploration of Novel Bioorthogonal Reactivity for Chemical Biology Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions are invaluable tools for labeling and tracking biomolecules in their natural environment.

Recent studies have shown that certain pyrazole derivatives can participate in bioorthogonal "click" reactions. nih.govresearchgate.net For example, 4H-pyrazoles have been shown to react rapidly with strained alkynes in a Diels-Alder type reaction. nih.gov Future research could focus on designing derivatives of this compound that possess bioorthogonal reactivity. This could involve the introduction of a strained ring system or other reactive moiety that is stable under physiological conditions but can be selectively triggered to react with a specific partner molecule. Such bioorthogonal pyrazole probes would be highly valuable for applications in chemical biology, such as protein labeling, imaging, and drug delivery.

Q & A

Q. How does this compound compare to structurally similar compounds like 3,5-dimethyl-1-benzyl-1H-pyrazol-4-amine?

  • Key Differences : The propyl group enhances metabolic stability compared to benzyl derivatives, which are prone to oxidative degradation. Benzyl analogs show higher affinity for aromatic-binding pockets in enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.